molecular formula C13H17NO3 B1363507 [2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol CAS No. 727675-29-8

[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol

Cat. No.: B1363507
CAS No.: 727675-29-8
M. Wt: 235.28 g/mol
InChI Key: PNVVXUBQUOVXNS-UHFFFAOYSA-N
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Description

[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol is an organic compound that features a unique oxazole ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a phenylethyl group attached to an oxazole ring, which is further connected to two hydroxymethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylethylamine with glyoxal in the presence of a suitable catalyst to form the oxazole ring. The reaction is carried out under reflux conditions with methanol as the solvent. The resulting intermediate is then subjected to reduction using sodium borohydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-pressure reactors and automated systems ensures consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to form a saturated ring.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of [2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dialdehyde or [2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dicarboxylic acid.

    Reduction: Formation of [2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazolidine-4,4-diyl]dimethanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and resins.

Mechanism of Action

The mechanism of action of [2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound’s hydroxymethyl groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of pro-inflammatory cytokines and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A simple amine with a phenylethyl group, known for its stimulant properties.

    Oxazole: A five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

    Phenylethanol: An alcohol with a phenylethyl group, used in fragrances and as a preservative.

Uniqueness

What sets [2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol apart from these similar compounds is its combination of an oxazole ring with hydroxymethyl groups. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-(hydroxymethyl)-2-(2-phenylethyl)-5H-1,3-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-8-13(9-16)10-17-12(14-13)7-6-11-4-2-1-3-5-11/h1-5,15-16H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVVXUBQUOVXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)CCC2=CC=CC=C2)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101261795
Record name 2-(2-Phenylethyl)-4,4(5H)-oxazoledimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200327
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

727675-29-8
Record name 2-(2-Phenylethyl)-4,4(5H)-oxazoledimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727675-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Phenylethyl)-4,4(5H)-oxazoledimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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